

# Qianhu coumarin C: A Spectroscopic and Biological Profile

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## Compound of Interest

Compound Name: Qianhu coumarin C

Cat. No.: B037865

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## Introduction

**Qianhu coumarin C** is a natural product belonging to the coumarin class of compounds. It is isolated from the roots of *Peucedanum praeruptorum* Dunn, a plant used in traditional Chinese medicine.[1] As with many coumarins, **Qianhu coumarin C** has garnered interest for its potential pharmacological activities. This technical guide provides a summary of the available spectroscopic data, outlines the experimental protocols for its isolation and characterization, and explores its likely biological activities based on recent studies of related compounds from the same plant source.

While the specific raw spectroscopic data for **Qianhu coumarin C** is not readily available in the reviewed literature, this guide presents representative data for a closely related angular dihydropyrano coumarin, Praeruptorin A, also isolated from *Peucedanum praeruptorum*, to provide researchers with an illustrative example of the expected spectroscopic characteristics.

## Spectroscopic Data (Representative)

The following tables summarize the  $^1\text{H}$  NMR and  $^{13}\text{C}$  NMR spectroscopic data for Praeruptorin A, a representative angular dihydropyrano coumarin from *Peucedanum praeruptorum*. This data serves as a reference for the expected chemical shifts and coupling constants for **Qianhu coumarin C** and other similar compounds.

Table 1:  $^1\text{H}$  NMR Spectroscopic Data of Praeruptorin A (500 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
3	6.22	d	9.5
4	7.62	d	9.5
5	7.35	d	8.5
6	6.83	d	8.5
3'	4.88	d	5.0
4'	6.18	m	7.0
2''-CH <sub>3</sub>	1.85	s	
3''-H	7.05	q	
4''-CH <sub>3</sub>	2.15	d	
2'-gem-(CH <sub>3</sub> ) <sub>2</sub>	1.45, 1.40	s	

Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data of Praeruptorin A (125 MHz,  $\text{CDCl}_3$ )

Position	Chemical Shift ( $\delta$ , ppm)
2	161.2
3	112.9
4	143.5
4a	112.7
5	128.9
6	115.6
7	156.4
8	106.8
8a	154.2
2'	77.9
3'	70.1
4'	127.8
1''	167.1
2''	138.9
3''	15.8
4''	20.5
2'-gem-CH <sub>3</sub>	25.1
2'-gem-CH <sub>3</sub>	23.2

#### Infrared (IR) Spectroscopy:

The IR spectrum of angular dihydropyrano-coumarins like **Qianhu-coumarin C** is expected to show characteristic absorption bands for the following functional groups:

- O-H stretching: A broad band in the region of 3500-3200 cm<sup>-1</sup> due to the hydroxyl group.

- C-H stretching (aromatic and aliphatic): Bands in the region of 3100-2850  $\text{cm}^{-1}$ .
- C=O stretching (lactone): A strong absorption band around 1720-1740  $\text{cm}^{-1}$ .
- C=C stretching (aromatic): Bands in the region of 1600-1450  $\text{cm}^{-1}$ .
- C-O stretching: Bands in the region of 1300-1000  $\text{cm}^{-1}$ .

#### Mass Spectrometry (MS):

High-resolution mass spectrometry (HRMS) is used to determine the exact mass and molecular formula of the compound. For **Qianhu coumarin C** ( $\text{C}_{16}\text{H}_{16}\text{O}_6$ ), the expected monoisotopic mass is approximately 304.0947 g/mol .[\[2\]](#)

## Experimental Protocols

The following protocols are representative of the methods used for the isolation and spectroscopic analysis of coumarins from *Peucedanum praeruptorum*.

### 1. Isolation of Coumarins:

A common method for the isolation of coumarins from the roots of *Peucedanum praeruptorum* is high-speed counter-current chromatography (HSCCC).[\[1\]](#)

- Extraction: The dried and powdered roots of *Peucedanum praeruptorum* are extracted with a suitable solvent, such as methanol or ethanol.
- Partitioning: The crude extract is then partitioned between different solvents (e.g., petroleum ether, ethyl acetate, and water) to separate compounds based on their polarity.
- HSCCC Separation: The targeted fraction is subjected to HSCCC using a two-phase solvent system. A common system for coumarin separation is petroleum ether-ethyl acetate-methanol-water.[\[1\]](#) A gradient elution may be employed to effectively separate multiple coumarins in a single run.[\[1\]](#)
- Purification: The collected fractions from HSCCC are further purified using techniques like preparative high-performance liquid chromatography (HPLC) to yield pure compounds.

## 2. Spectroscopic Analysis:

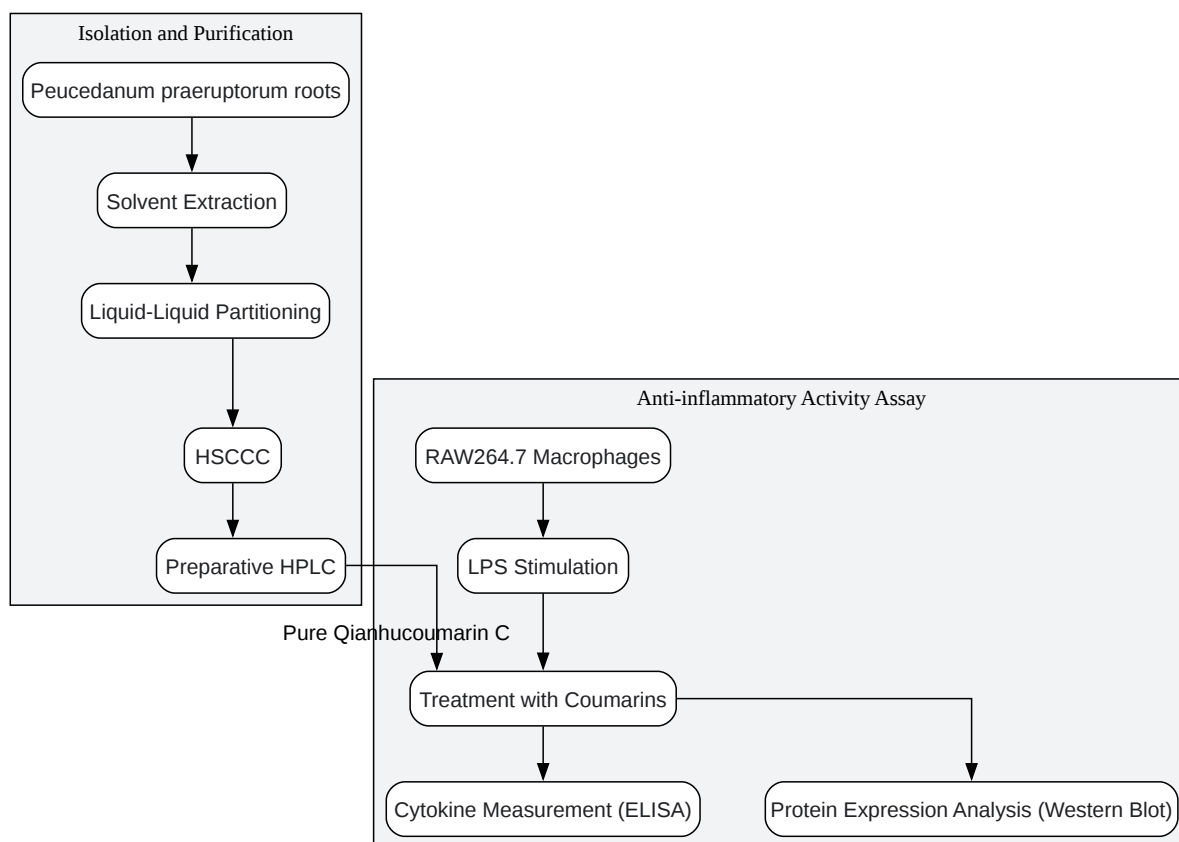
- **NMR Spectroscopy:**  $^1\text{H}$  NMR,  $^{13}\text{C}$  NMR, and 2D NMR (COSY, HSQC, HMBC) spectra are recorded on a high-field NMR spectrometer (e.g., 500 MHz or higher).<sup>[1]</sup> Samples are typically dissolved in deuterated chloroform ( $\text{CDCl}_3$ ) or dimethyl sulfoxide ( $\text{DMSO-d}_6$ ), with tetramethylsilane (TMS) used as an internal standard.
- **IR Spectroscopy:** IR spectra are recorded on a Fourier-transform infrared (FTIR) spectrometer. Samples can be prepared as KBr pellets or as a thin film.
- **Mass Spectrometry:** High-resolution mass spectra are obtained using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.

## Biological Activity and Signaling Pathway

Recent studies have demonstrated that coumarins isolated from *Peucedanum praeruptorum* exhibit significant anti-inflammatory activities.<sup>[3]</sup> The primary mechanism of this anti-inflammatory action has been identified as the inhibition of the NF- $\kappa$ B (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.<sup>[3]</sup>

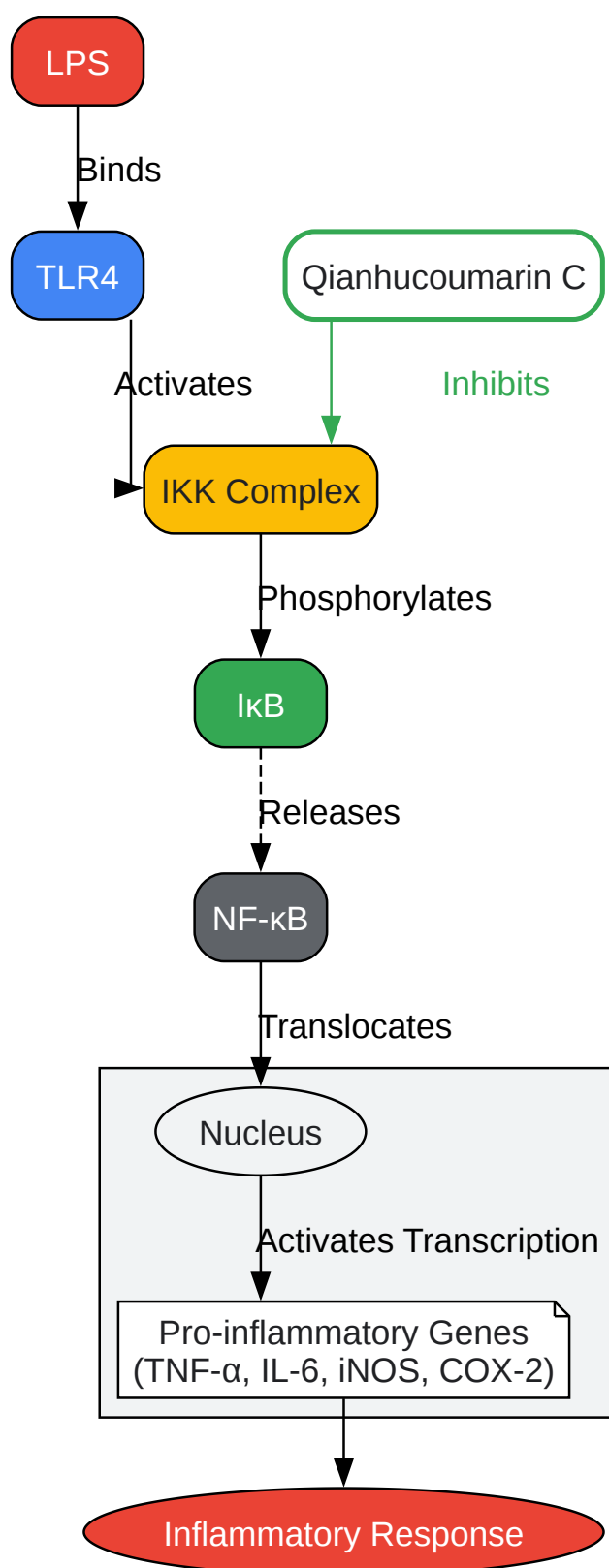
The NF- $\kappa$ B pathway is a crucial regulator of the inflammatory response. In its inactive state, NF- $\kappa$ B is sequestered in the cytoplasm by inhibitor of  $\kappa$ B (I $\kappa$ B) proteins. Upon stimulation by pro-inflammatory signals (e.g., lipopolysaccharide, LPS), the I $\kappa$ B kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of I $\kappa$ B. This allows NF- $\kappa$ B to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory genes, including cytokines (e.g., TNF- $\alpha$ , IL-6) and enzymes (e.g., iNOS, COX-2).<sup>[3]</sup> Coumarins from *Peucedanum praeruptorum* have been shown to suppress the activation of this pathway, thereby reducing the production of these inflammatory mediators.<sup>[3]</sup>

Below is a diagram illustrating the experimental workflow for assessing the anti-inflammatory activity of coumarins and a diagram of the NF- $\kappa$ B signaling pathway.



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Experimental workflow for isolating **Qianhu coumarin C** and testing its anti-inflammatory effects.



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The NF-κB signaling pathway and the inhibitory action of **Qianhuocoumarin C**.

## Conclusion

**Qianhu coumarin C**, a constituent of *Peucedanum praeruptorum*, belongs to a class of compounds with demonstrated anti-inflammatory properties. While specific, detailed spectroscopic data for this individual compound remains elusive in readily accessible literature, the provided representative data for a similar coumarin from the same plant offers valuable insight for researchers. The established anti-inflammatory mechanism of action for coumarins from this plant via the NF- $\kappa$ B signaling pathway highlights a promising avenue for further investigation and drug development. Future research should focus on obtaining and publishing the complete spectroscopic characterization of **Qianhu coumarin C** to facilitate its synthesis and further pharmacological evaluation.

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## References

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